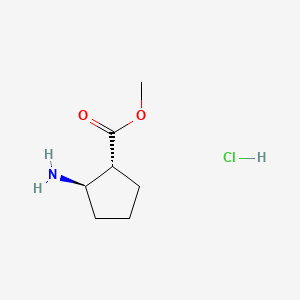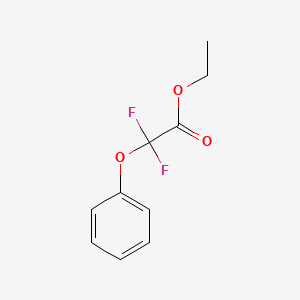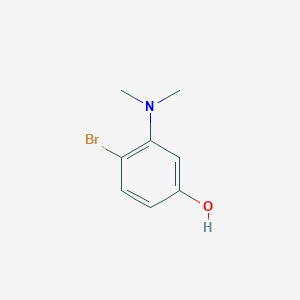
trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylate ester group in a trans configuration. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, a cyclopentane derivative, is subjected to a series of reactions to introduce the amino and carboxylate ester groups.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reactions and improve efficiency.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and acyl halides are often used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules.
Catalysis: It is employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor.
Protein Interaction Studies: It is utilized to study interactions between proteins and small molecules.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Pharmacological Research: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and intermediates.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of receptors by binding to their ligand-binding sites.
Comparison with Similar Compounds
cis-Methyl 2-aminocyclopentanecarboxylate hydrochloride: A similar compound with a cis configuration.
Methyl 2-aminocyclohexanecarboxylate hydrochloride: A compound with a cyclohexane ring instead of a cyclopentane ring.
Ethyl 2-aminocyclopentanecarboxylate hydrochloride: A compound with an ethyl ester group instead of a methyl ester group.
Uniqueness:
Trans Configuration: The trans configuration of trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride imparts unique chemical properties compared to its cis counterpart.
Cyclopentane Ring: The presence of a cyclopentane ring distinguishes it from compounds with different ring structures.
Methyl Ester Group: The methyl ester group provides specific reactivity and solubility characteristics.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
KXQFCNYQRWIKML-KGZKBUQUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride](/img/structure/B12330906.png)

![4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B12330944.png)
![3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-](/img/structure/B12330950.png)



![((3aR,4R,6R,6aR)-6-((E)-4-(hydroxyimino)-2-oxotetrahydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B12330966.png)
![2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12330967.png)
![6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12330976.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)



